molecular formula C15H19N3O4 B15203643 Ethyl 6-((tert-butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylate

Ethyl 6-((tert-butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B15203643
M. Wt: 305.33 g/mol
InChI Key: RAKNOPQLIIVAMT-UHFFFAOYSA-N
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Description

Ethyl 6-((tert-butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylate is a derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system widely utilized in medicinal chemistry due to its bioisosteric resemblance to purines and adaptability in drug design . The compound features two critical functional groups:

  • A tert-butoxycarbonyl (Boc)-protected amino group at position 6, which enhances stability during synthetic processes and modulates pharmacokinetic properties.
  • An ethyl ester at position 2, commonly employed as a versatile intermediate for further functionalization (e.g., hydrolysis to carboxylic acids or coupling reactions) .

Properties

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]imidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C15H19N3O4/c1-5-21-13(19)11-9-18-8-10(6-7-12(18)17-11)16-14(20)22-15(2,3)4/h6-9H,5H2,1-4H3,(H,16,20)

InChI Key

RAKNOPQLIIVAMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)NC(=O)OC(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-((tert-butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of Ethyl 6-((tert-butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Amino vs. Boc-Amino: The Boc group in the target compound prevents unwanted side reactions during synthesis compared to the free amine in Ethyl 6-amino derivatives .
  • Halogenated Derivatives : Bromo and chloro substituents (e.g., CAS 67625-37-0 and 67625-38-1) are pivotal in Suzuki-Miyaura cross-coupling reactions to generate biaryl structures .
  • Trifluoromethyl Group : The -CF₃ group in CAS 860457-99-4 enhances metabolic stability and membrane permeability, critical for CNS-targeting agents .

Substituent Variations at Position 2

Compound Name Substituent at Position 2 Key Applications Reference
Methyl 6-(4-(methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate Methyl ester Anticancer agents via PI3Kα inhibition
Ethyl 6-(4-((2-fluorobenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate Ethyl ester Improved solubility over methyl esters

Key Observations:

  • Ester Flexibility : Ethyl esters (e.g., compound 10i in ) generally offer better solubility in organic solvents than methyl esters, facilitating purification and characterization.

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